molecular formula C7H4Cl3F B15180695 alpha,alpha,p-Trichloro-alpha-fluorotoluene CAS No. 6987-15-1

alpha,alpha,p-Trichloro-alpha-fluorotoluene

Cat. No.: B15180695
CAS No.: 6987-15-1
M. Wt: 213.5 g/mol
InChI Key: SDNGKOJRIZVNQA-UHFFFAOYSA-N
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Description

Alpha,alpha,p-Trichloro-alpha-fluorotoluene is an organic compound characterized by the presence of three chlorine atoms and one fluorine atom attached to a toluene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha,p-Trichloro-alpha-fluorotoluene typically involves the chlorination and fluorination of toluene derivatives. One common method is the reaction of p-chlorotoluene with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha,p-Trichloro-alpha-fluorotoluene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dehalogenated products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted toluene derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Alpha,alpha,p-Trichloro-alpha-fluorotoluene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of alpha,alpha,p-Trichloro-alpha-fluorotoluene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms enhances its ability to form strong interactions with various substrates, influencing its reactivity and biological activity. The specific pathways and molecular targets depend on the context of its application, such as its use in chemical synthesis or biological studies.

Comparison with Similar Compounds

Similar Compounds

    Alpha,alpha,alpha-Trifluorotoluene: Similar in structure but with three fluorine atoms instead of chlorine.

    Alpha,alpha,alpha-Trichlorotoluene: Contains three chlorine atoms but lacks the fluorine atom.

    P-Chlorotoluene: A simpler compound with only one chlorine atom attached to the toluene ring.

Uniqueness

Alpha,alpha,p-Trichloro-alpha-fluorotoluene is unique due to the combination of chlorine and fluorine atoms, which imparts distinct chemical properties. The presence of both halogens allows for a wider range of chemical reactions and interactions compared to compounds with only chlorine or fluorine. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-chloro-4-[dichloro(fluoro)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3F/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNGKOJRIZVNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3F
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90990143
Record name 1-Chloro-4-[dichloro(fluoro)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6987-15-1
Record name Toluene, p,alpha,alpha-trichloro-alpha-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006987151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-4-[dichloro(fluoro)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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